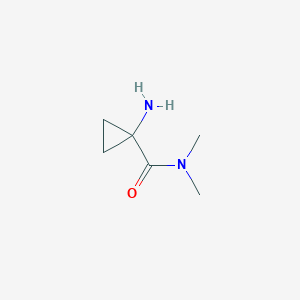
1-amino-N,N-dimethylcyclopropane-1-carboxamide
Overview
Description
1-amino-N,N-dimethylcyclopropane-1-carboxamide: is a synthetic organic compound characterized by a cyclopropane ring substituted with an amino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-N,N-dimethylcyclopropane-1-carboxamide can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate precursor followed by functional group modifications. For instance, the synthesis might start with a cyclopropane derivative, which undergoes amination and subsequent carboxamide formation.
Example Synthetic Route:
Cyclopropanation: A suitable alkene can be cyclopropanated using a reagent such as diazomethane or a Simmons-Smith reagent.
Amination: The cyclopropane derivative can be treated with a primary amine under suitable conditions to introduce the amino group.
Carboxamide Formation: The resulting amino compound can be reacted with a carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-amino-N,N-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or other electrophiles can be used to facilitate substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted cyclopropane derivatives depending on the electrophile used.
Scientific Research Applications
1-amino-N,N-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-amino-N,N-dimethylcyclopropane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-amino-N,N-dimethylcyclopropane-1-carboxylate: Similar structure but with an ester group instead of a carboxamide.
1-amino-N,N-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-amino-N,N-dimethylcyclopropane-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group on a cyclopropane ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-amino-N,N-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5(9)6(7)3-4-6/h3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXIDMMDVZMZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


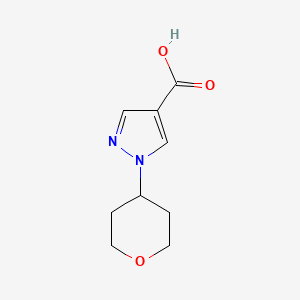
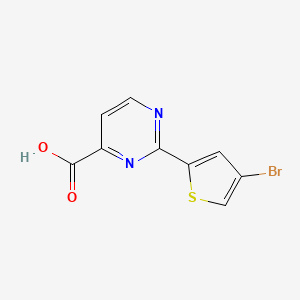
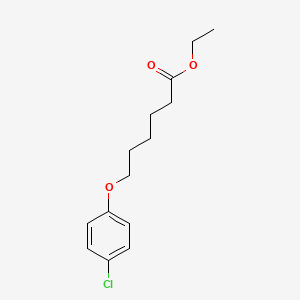
![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)
![1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1374157.png)
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)
![1-[(3-Bromophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374164.png)
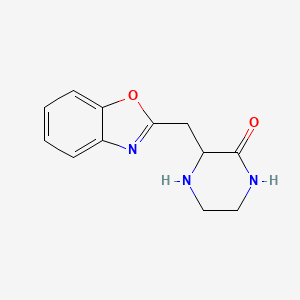

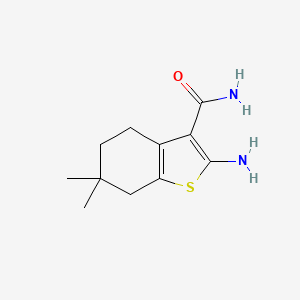


![3-[(2-Amino-4-chlorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1374174.png)
